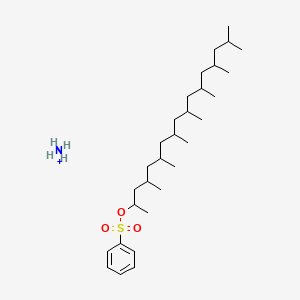
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is a quaternary ammonium compound characterized by its long alkyl chain and aromatic sulfonate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate typically involves the quaternization of a tertiary amine with an alkyl halide, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Polar solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Tertiary amines and alkyl halides.
Reaction Setup: Continuous stirring and controlled addition of reagents.
Purification: Crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This action is primarily due to the long alkyl chain inserting into the lipid membrane, while the sulfonate group interacts with the polar head groups of the lipids .
Comparison with Similar Compounds
Similar Compounds
Ammonium lauryl sulfate: Another surfactant with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Known for its antimicrobial properties.
Uniqueness
Ammonium (1,3,5,7,9,11,13,15-octamethylhexadecyl)benzenesulphonate is unique due to its specific combination of a long alkyl chain and an aromatic sulfonate group, which provides distinct surfactant and antimicrobial properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
98690-35-8 |
|---|---|
Molecular Formula |
C30H58NO3S+ |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
azanium;4,6,8,10,12,14,16-heptamethylheptadecan-2-yl benzenesulfonate |
InChI |
InChI=1S/C30H54O3S.H3N/c1-22(2)15-23(3)16-24(4)17-25(5)18-26(6)19-27(7)20-28(8)21-29(9)33-34(31,32)30-13-11-10-12-14-30;/h10-14,22-29H,15-21H2,1-9H3;1H3/p+1 |
InChI Key |
JPCYALYUEBURKD-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)OS(=O)(=O)C1=CC=CC=C1.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















